![molecular formula C16H13NO2 B3354550 2-(4-Acetylphenyl)isoindolin-1-one CAS No. 60025-40-3](/img/structure/B3354550.png)
2-(4-Acetylphenyl)isoindolin-1-one
Overview
Description
2-(4-Acetylphenyl)isoindolin-1-one is a derivative of N-phenylphthalimidine (PPI). The attachment of an acetyl group to the N-phenyl moiety of PPI enhances the intersystem crossing quantum yield . It has been studied in fluid solution at room temperature .
Molecular Structure Analysis
The detailed triplet state characteristics of 2-(4-Acetylphenyl)isoindolin-1-one have been studied . Upon 308-nm laser flash photolysis in acetonitrile, a triplet−triplet transition has been evidenced (λ max = 440 nm). Further characterization of this transient at 440 nm gave a lifetime τ = 11 μs, a molar absorption coefficient ε = 22 000 M -1 × cm -1, and an intersystem crossing quantum yield of 0.89 .Scientific Research Applications
Pharmaceutical Synthesis
Isoindoline-1,3-dione heterocycles, which include “2-(4-Acetylphenyl)isoindolin-1-one”, have gained significant attention for their potential use in pharmaceutical synthesis . They are present in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities .
Herbicides
These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application.
Colorants and Dyes
Isoindoline-1,3-dione heterocycles are used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups contribute to their color properties.
Polymer Additives
These compounds have found applications as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications.
Organic Synthesis
Isoindoline-1,3-dione heterocycles are used in organic synthesis . They can participate in various chemical reactions, making them valuable tools in the synthesis of complex organic compounds.
Photochromic Materials
These compounds have been used in the development of photochromic materials . These are materials that change color in response to light, and isoindoline-1,3-dione heterocycles contribute to this property.
Ultrasonic-assisted Synthesis
A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .
Sustainable Chemistry
The ultrasonic irradiation has emerged as one of the green synthetic approaches . It offers tremendous advantages in chemical synthesis by improving the reaction rate, yields, and selectivity as well as applying less hazardous materials and milder reaction conditions .
properties
IUPAC Name |
2-(4-acetylphenyl)-3H-isoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11(18)12-6-8-14(9-7-12)17-10-13-4-2-3-5-15(13)16(17)19/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQDDMWXQCKJCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358703 | |
Record name | 2-(4-acetylphenyl)isoindolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetylphenyl)isoindolin-1-one | |
CAS RN |
60025-40-3 | |
Record name | 2-(4-acetylphenyl)isoindolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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